molecular formula C12H18O2 B14163573 4-(Isopropyl)cyclohexadiene-1-ethyl formate CAS No. 68683-20-5

4-(Isopropyl)cyclohexadiene-1-ethyl formate

Cat. No.: B14163573
CAS No.: 68683-20-5
M. Wt: 194.27 g/mol
InChI Key: VQKSHQQZPYHYOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropyl)cyclohexadiene-1-ethyl formate typically involves the esterification of 4-(isopropyl)cyclohexadiene-1-ethanol with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction temperature and time can vary, but it generally requires heating to around 70-80°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl)cyclohexadiene-1-ethyl formate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isopropyl)cyclohexadiene-1-ethyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(isopropyl)cyclohexadiene-1-ethyl formate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Isopropyl)cyclohexadiene-1-ethanol: The alcohol precursor to the formate ester.

    4-(Isopropyl)cyclohexadiene-1-carboxylic acid: The oxidized form of the compound.

    4-(Isopropyl)cyclohexadiene-1-ethyl acetate: Another ester derivative with different functional properties.

Uniqueness

4-(Isopropyl)cyclohexadiene-1-ethyl formate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .

Properties

CAS No.

68683-20-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexa-1,4-dien-1-yl)ethyl formate

InChI

InChI=1S/C12H18O2/c1-10(2)12-5-3-11(4-6-12)7-8-14-9-13/h3,6,9-10H,4-5,7-8H2,1-2H3

InChI Key

VQKSHQQZPYHYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(=CC1)CCOC=O

Origin of Product

United States

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